
2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a chloro group, a pyrrolidinylidene group, and a benzenamine structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine typically involves the reaction of 2-chlorobenzenamine with 2-methyl-1-propenyl pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.
科学的研究の応用
2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine: This compound is unique due to its specific structure and combination of functional groups.
2-Chlorobenzenamine: This compound is similar but lacks the pyrrolidinylidene group.
2-Methyl-1-propenyl pyrrolidine: This compound is similar but lacks the chloro and benzenamine groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
37425-82-4 |
|---|---|
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-1-(2-methylprop-1-enyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C14H17ClN2/c1-11(2)10-17-9-5-8-14(17)16-13-7-4-3-6-12(13)15/h3-4,6-7,10H,5,8-9H2,1-2H3 |
InChIキー |
YBLMWQPMYCSAAE-UHFFFAOYSA-N |
正規SMILES |
CC(=CN1CCCC1=NC2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


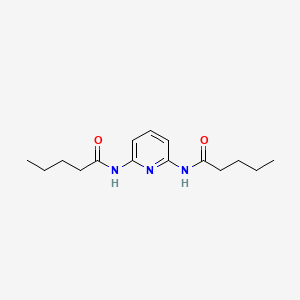
![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)
![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)

![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)
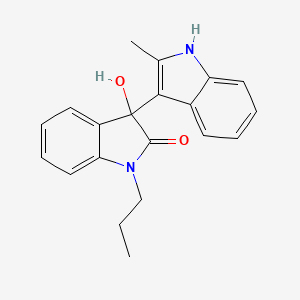
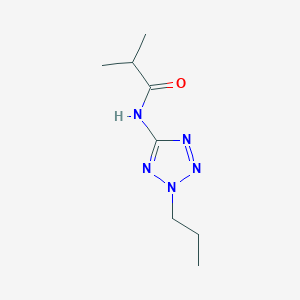
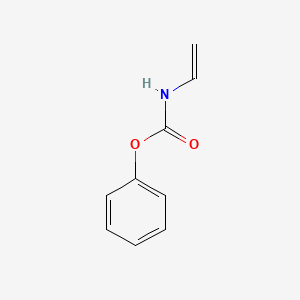
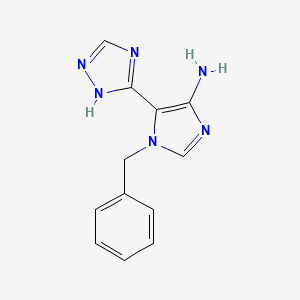
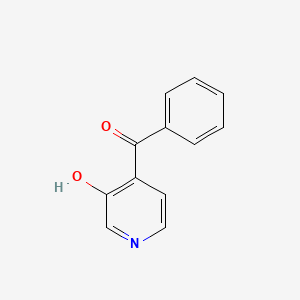
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)



